1H-pyrazole-4-sulfonyl fluoride
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Overview
Description
1H-Pyrazole-4-sulfonyl fluoride is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2, a sulfonyl group at position 4, and a fluoride substituent. This compound is part of the broader class of pyrazoles, which are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Pyrazole-4-sulfonyl fluoride can be synthesized through several methods. One common approach involves the cyclocondensation of N-propargylsulfonylhydrazones with appropriate reagents to form the pyrazole ring with a sulfonyl group at the 4-position . Another method includes the treatment of terminal alkynes with aromatic aldehydes, molecular iodine, and hydrazines .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. These methods often utilize green chemistry principles, such as solvent-free reactions and the use of heterogeneous catalysts, to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can yield pyrazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly at the nitrogen and carbon positions.
Common Reagents and Conditions:
Oxidation: Bromine or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a catalyst.
Substitution: A variety of electrophiles and nucleophiles under mild to moderate conditions.
Major Products:
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
1H-Pyrazole-4-sulfonyl fluoride has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-pyrazole-4-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes. The sulfonyl fluoride group is known to form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition studies .
Comparison with Similar Compounds
1H-Pyrazole-4-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride.
1H-Pyrazole-4-sulfonic acid: Contains a sulfonic acid group at the 4-position.
1H-Pyrazole-4-sulfonyl chloride: Features a sulfonyl chloride group at the 4-position.
Uniqueness: 1H-Pyrazole-4-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its analogs. The fluoride substituent enhances its ability to form covalent bonds with enzyme active sites, making it a valuable tool in enzyme inhibition studies .
Properties
CAS No. |
1936120-21-6 |
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Molecular Formula |
C3H3FN2O2S |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
1H-pyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C3H3FN2O2S/c4-9(7,8)3-1-5-6-2-3/h1-2H,(H,5,6) |
InChI Key |
PDRUTSVTMRVVIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
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